molecular formula C19H19NO3S2 B2572510 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methylphenoxy)acetamide CAS No. 2097900-85-9

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methylphenoxy)acetamide

Cat. No.: B2572510
CAS No.: 2097900-85-9
M. Wt: 373.49
InChI Key: POJMQHQHMBJFSB-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methylphenoxy)acetamide is a high-value chemical reagent designed for advanced research and development, particularly in the field of organic electronics. This compound features a bithiophene backbone , a structure widely recognized as a fundamental building block for synthesizing small molecule or polymer semiconductors . The molecular design, which incorporates a phenoxyacetamide group, suggests potential for creating materials with tailored electronic properties. The primary research applications of this compound are in the development of novel organic electronic materials . Its structure is analogous to other bithiophene derivatives used in the fabrication of Organic Field-Effect Transistors (OFETs) and organic photovoltaics (solar cells) . The bithiophene unit is known to contribute to favorable charge transport characteristics in semiconducting polymers . Researchers can utilize this compound as a key intermediate to construct more complex π-conjugated systems through further synthetic modification at reactive sites, a common practice with bithiophene precursors . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is supplied for use in controlled laboratory settings by qualified professionals.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S2/c1-13-5-2-3-6-15(13)23-12-19(22)20-11-14(21)16-8-9-18(25-16)17-7-4-10-24-17/h2-10,14,21H,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJMQHQHMBJFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methylphenoxy)acetamide typically involves the following steps:

    Formation of the bithiophene core: This can be achieved through the coupling of thiophene derivatives using palladium-catalyzed cross-coupling reactions.

    Introduction of the hydroxyethyl group: This step involves the reaction of the bithiophene core with an appropriate hydroxyethylating agent under basic conditions.

    Attachment of the acetamide group: The final step is the reaction of the hydroxyethyl-bithiophene intermediate with 2-(2-methylphenoxy)acetyl chloride in the presence of a base to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bithiophene moiety can yield sulfoxides or sulfones, while reduction of the acetamide group can produce the corresponding amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of electronic materials due to its conductive properties.

Mechanism of Action

The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methylphenoxy)acetamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. In electronic applications, its conductive properties would be a key factor.

Comparison with Similar Compounds

Structural Features and Target Interactions

The compound’s structural analogs (Table 1) highlight key differences in pharmacophores and biological targets:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Key Structural Features Biological Target Docking Score/Activity
Target Compound Bithiophene, 2-methylphenoxy, hydroxyethyl Hypothetical (e.g., viral proteases) Inferred enhanced binding (structural analogy)
2-(5-Chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide (5RH1) Monothiophene, pyridine SARS-CoV-2 Main Protease Binding affinity: -22 kcal/mol
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide Dimethoxyphenyl, sulfonyl group ACE2 Docking score: -5.51 kcal/mol
Substituted phenoxy acetamides (e.g., ) Bicyclic terpene, varied phenoxy groups Inflammation targets Anti-inflammatory, analgesic

Key Observations:

  • Bithiophene vs.
  • Phenoxy Substituents: The 2-methylphenoxy group in the target compound likely offers moderate lipophilicity compared to bulkier substituents (e.g., isobutylamino sulfonyl in ), balancing membrane permeability and target engagement .
  • Hydroxyethyl Chain: Unlike ’s bicyclic terpene-linked acetamides, the hydroxyethyl group in the target compound may enhance solubility and reduce cytotoxicity risks .

Crystallographic and Solubility Insights

  • Molecular Packing: highlights that acetamides with planar aromatic systems (e.g., cyano-dinitrophenyl) exhibit tight crystal packing, reducing solubility. The target’s hydroxyethyl group may disrupt such packing, enhancing bioavailability .
  • Hydrogen Bonding: Compared to ’s hydroxyphenyl-thiazolidinone acetamide, the target’s hydroxyethyl group may form weaker but more flexible H-bonds, optimizing interactions with diverse targets .

Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methylphenoxy)acetamide is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The compound features several key structural components:

  • Bithiophene Moiety : Contributes to the electronic properties and facilitates interactions with biological targets through π-π stacking.
  • Hydroxyethyl Group : Enhances solubility and can form hydrogen bonds with biomolecules.
  • Phenoxyacetamide Group : May influence the compound's pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Key mechanisms include:

  • Protein Binding : Similar compounds have shown the ability to bind effectively to proteins involved in disease processes, potentially modulating their activity.
  • Redox Activity : The bithiophene unit's redox-active nature allows for interactions with electron-rich or electron-deficient sites in biological molecules, influencing oxidative stress pathways.
  • Hydrogen Bonding : The hydroxyethyl and phenoxy groups facilitate hydrogen bonding with biological macromolecules, enhancing binding affinity and specificity.

Biological Activities

Research indicates that this compound may exhibit several notable biological activities:

  • Anticancer Properties : Preliminary studies suggest potential anticancer effects through the modulation of cell signaling pathways involved in proliferation and apoptosis.
    StudyFindings
    Induced apoptosis in cancer cell lines.
    Inhibition of tumor growth in animal models.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation markers in vitro and in vivo.
    StudyFindings
    Decreased levels of pro-inflammatory cytokines.
    Reduced swelling in animal models of inflammation.
  • Neuroprotective Effects : Research suggests that it may protect neuronal cells from oxidative damage.
    StudyFindings
    Enhanced cell viability under oxidative stress conditions.
    Modulation of neuroinflammatory responses.

Case Studies

Several case studies have highlighted the compound's biological activity:

  • Case Study 1 : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induction of apoptosis through caspase activation .
  • Case Study 2 : In an animal model of arthritis, administration of the compound led to a notable decrease in joint swelling and inflammatory markers, suggesting its potential as an anti-inflammatory agent .

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